molecular formula C11H10F3N B8482619 3-ethyl-5-trifluoromethyl-1H-indole

3-ethyl-5-trifluoromethyl-1H-indole

Cat. No.: B8482619
M. Wt: 213.20 g/mol
InChI Key: RAJAMQNIDNUVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-trifluoromethyl-1H-indole is a useful research compound. Its molecular formula is C11H10F3N and its molecular weight is 213.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10F3N

Molecular Weight

213.20 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C11H10F3N/c1-2-7-6-15-10-4-3-8(5-9(7)10)11(12,13)14/h3-6,15H,2H2,1H3

InChI Key

RAJAMQNIDNUVLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-but-2-enyl-2,2,2-trifluoro-N-(2-iodo-4-trifluoromethyl-phenyl)-acetamide (12.7 g, 29 mmol) in DMF (60 mL) is treated with n-Bu4NCl (8.8 g, 32 mmol), Pd(OAc)2 (131 mg, 0.58 mmol), and stirred at 100° C. for 2 h. The mixture is cooled to rt, diluted with EtOAc (150 mL), filtered through a pad of silica gel, and washed with 1 M HCl (150 mL). The organic layer is separated, dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 10%-30% EtOAc in heptane to afford 3-ethyl-5-trifluoromethyl-1H-indole (2.6 g, 42%). MS: 214 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.08 (s, NH, 1H), 7.89 (s, 1H), 7.41 (m, 2H), 7.07 (m, 1H), 2.81 (q, 2H), 1.34 (t, 3H).
Name
N-but-2-enyl-2,2,2-trifluoro-N-(2-iodo-4-trifluoromethyl-phenyl)-acetamide
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Quantity
131 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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